3-Fluoroazetidine-1-sulfonamide

Description

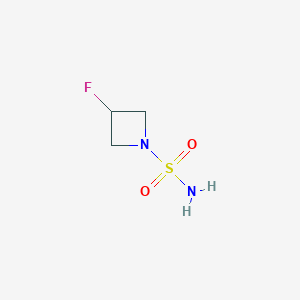

3-Fluoroazetidine-1-sulfonamide (CAS: 1282551-33-0) is a fluorinated sulfonamide derivative featuring a four-membered azetidine ring substituted with a fluorine atom at the 3-position and a sulfonamide group at the 1-position. Its molecular formula is C₃H₇FN₂O₂S, with a molecular weight of 166.17 g/mol. The compound’s structure is characterized by a compact, rigid azetidine ring, which enhances metabolic stability and bioavailability compared to larger cyclic amines.

Properties

IUPAC Name |

3-fluoroazetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTQSMWAAADWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazetidine-1-sulfonamide typically involves the reaction of azetidine with fluorinating agents and sulfonamide derivatives. One common method includes the use of sulfur (VI) reagents to introduce the sulfonamide group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Key Reaction Pathway:

-

Substrate : Bicyclic azetidines (e.g., 27a , 27b )

-

Reagent : XtalFluor or CsF

-

Product : Fluorinated azetidines (e.g., 28a , 28b ) or difluoroprolines (30 )

Sulfonamide Functionalization

Sulfonamide groups are typically introduced via nucleophilic substitution or condensation reactions :

-

Example : Sulfonamide 28 was synthesized by reacting sulfonic chloride 27 with amines .

-

Conditions : Excess aliphatic amines in aprotic solvents (e.g., CHCl) under reflux .

Reaction Scheme:

| Step | Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Sulfonic chloride (27 ) | Primary/secondary amine, CHCl | Sulfonamide (28 ) | 60–85% |

Ring-Opening Reactions

Fluorinated aziridines/azetidines undergo acid- or base-catalyzed ring-opening reactions :

-

Protonation : 2-(Trifluoromethyl)aziridines (39 ) react with acetic acid to form β-amino alcohols (e.g., 40 ) after prolonged heating .

-

N-Alkylation : Activation via alkyl iodides facilitates nucleophilic ring opening .

Reactivity Trends:

-

Electron-withdrawing groups (e.g., CF) reduce ring reactivity due to decreased nitrogen basicity .

-

Steric effects : Bulky substituents stabilize azetidines against decomposition .

Biocatalytic Modifications

Enzyme-mediated reactions enable stereoselective synthesis:

-

ω-Transaminases : Used for reductive amination of fluorinated ketones (e.g., 3-fluoropyruvate) to chiral amines .

-

Directed evolution : Engineered metalloenzymes (e.g., Ht-Cc552) achieve enantioselective N–H carbene insertion for fluorinated amino acids .

Stability and Decomposition

Scientific Research Applications

Medicinal Chemistry

3-Fluoroazetidine-1-sulfonamide has been identified as a valuable scaffold for developing novel therapeutic agents. Its fluorinated structure enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Anticancer Activity

Recent studies have focused on the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, modifications to the azetidine ring have led to compounds with enhanced potency against CDK2 while maintaining selectivity over other kinases like CDK4 and ERK2. This selectivity is vital for minimizing off-target effects and improving therapeutic outcomes in cancer treatments .

| Compound | Target Kinase | Potency (IC50) | Selectivity |

|---|---|---|---|

| This compound | CDK2 | Low nM range | High against CDK4 |

| Modified analogs | CDK2 | Improved | Maintained |

Enzyme Inhibition

The incorporation of fluorine into azetidine derivatives has been shown to enhance their binding affinity to various enzymes. The electron-withdrawing nature of fluorine can stabilize interactions within the active site of target proteins, leading to improved inhibition rates. Studies have demonstrated that these compounds can serve as effective inhibitors for enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .

Chemical Biology

This compound's unique properties also make it suitable for applications in chemical biology, particularly in the study of biomolecular interactions.

Peptide Synthesis

The introduction of 3-fluoroazetidine into peptide sequences can modulate their hydrophobicity and conformational flexibility. This modification is crucial for designing peptides with specific biological activities, such as antimicrobial properties or enhanced stability against proteolytic degradation . The challenges associated with incorporating fluorinated amino acids into peptides are being actively researched, highlighting the compound's potential in developing novel peptide therapeutics.

Imaging Applications

Fluorinated compounds are increasingly used in molecular imaging due to their favorable properties in positron emission tomography (PET). The incorporation of this compound into imaging agents can enhance signal detection owing to the high sensitivity of fluorine-19 NMR spectroscopy. This application is particularly relevant in oncology, where precise imaging of tumor metabolism and progression is critical for effective treatment planning .

Case Studies

Several case studies illustrate the practical applications of this compound:

Development of CDK Inhibitors

In a recent study, researchers synthesized a series of azetidine derivatives that included this compound as a core structure. These compounds exhibited potent inhibitory activity against CDK2 and were evaluated in vivo for their efficacy in tumor growth inhibition. The results indicated a significant reduction in tumor size in mouse models, showcasing the compound's potential as an anticancer agent .

Peptide Modifications

Another study focused on modifying antimicrobial peptides with fluorinated residues derived from this compound. The modified peptides demonstrated enhanced antimicrobial activity against resistant strains of bacteria, indicating that fluorination can be a strategic approach to overcoming resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme’s active site. This competitive inhibition can disrupt metabolic pathways and biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Fluorination: The 3-fluoro substituent distinguishes it from non-fluorinated analogs like sulfanilamide, enhancing electronegativity and metabolic resistance compared to hydrogen or methyl groups in other compounds.

Research Findings and Limitations

- Crystalline Forms : A patent () highlights the development of crystalline forms of a related fluorinated azetidine sulfonamide (N-(2-chloro-3-...-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide), underscoring the industrial focus on optimizing stability and bioavailability for this class.

- Toxicity Data : Developmental toxicity studies on short-chain perfluorinated sulfonamides () suggest that fluorination patterns significantly influence toxicity, though direct data for this compound are lacking.

- SAR Insights : The structure–activity relationship (SAR) of sulfonamides indicates that fluorine substitution enhances target affinity and pharmacokinetics, as seen in peripherally selective analogs ().

Biological Activity

3-Fluoroazetidine-1-sulfonamide is a compound with significant pharmacological potential, particularly in the fields of antimicrobial, anti-inflammatory, and antiviral activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a fluorinated azetidine ring. The presence of the fluorine atom is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They work by inhibiting bacterial growth through the blockade of folate synthesis. A study indicated that related sulfonamide compounds exhibit potent antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis . The inhibition mechanism primarily involves interference with dihydropteroate synthase, an enzyme critical for folate biosynthesis .

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related sulfonamides | Bacillus subtilis | < 10 |

Anti-inflammatory Activity

Research has shown that sulfonamide derivatives possess anti-inflammatory properties. In vitro studies demonstrated that certain sulfonamides can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For instance, compounds similar to this compound displayed significant inhibition of nitric oxide production in macrophages .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of sulfonamide compounds. A specific study found that certain derivatives exhibit promising activity against viral entry mechanisms, particularly in inhibiting HIV-1 entry into host cells. The IC50 values for these compounds were notably low (below 5 μM), indicating strong antiviral efficacy .

Study on Antimicrobial Efficacy

In a comparative study, various sulfonamides were tested for their antimicrobial efficacy against resistant strains of bacteria. The results showed that modifications in the azetidine ring significantly affected the antibacterial potency. For example, this compound was among the top performers against resistant strains due to its unique structural characteristics .

Anti-inflammatory Mechanism Exploration

Another research effort focused on elucidating the anti-inflammatory mechanisms of sulfonamides. It was found that these compounds could inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This pathway inhibition leads to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Fluoroazetidine-1-sulfonamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where fluorinated azetidine precursors react with sulfonamide-forming agents. Critical parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may risk decomposition of the fluorinated intermediate .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while aqueous workup minimizes byproduct formation .

- Catalysts : Use of mild bases (e.g., K₂CO₃) avoids side reactions at the azetidine nitrogen .

- Purity Assessment : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -180 ppm) confirms fluorine incorporation, while ¹H NMR distinguishes azetidine ring protons (δ 3.5–4.0 ppm, multiplet) and sulfonamide protons (δ 7.2–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations at 1150–1250 cm⁻¹ (S=O) and 1350–1450 cm⁻¹ (C-F) validate functional groups .

- HPLC-MS : Reverse-phase HPLC with ESI-MS detects molecular ion peaks (m/z ~ 179 for [M+H]⁺) and quantifies impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under physiological conditions?

- Methodological Answer : Divergent stability profiles often arise from variations in:

- pH : Conduct accelerated stability studies (e.g., 25–37°C, pH 2–9 buffers) to identify degradation pathways. For example, acidic conditions may hydrolyze the sulfonamide group, while basic conditions destabilize the azetidine ring .

- Analytical Techniques : Compare degradation products via LC-MS/MS to differentiate hydrolysis products (e.g., 3-fluoroazetidine) vs. oxidation byproducts (e.g., sulfonic acid derivatives) .

- Statistical Validation : Use ANOVA to assess inter-laboratory variability in reported half-lives .

Q. What strategies optimize regioselective functionalization of this compound for targeted bioactivity?

- Methodological Answer :

- Protecting Groups : Temporarily block the sulfonamide with tert-butyloxycarbonyl (Boc) to direct electrophilic substitution to the azetidine ring .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively introduces aryl groups at the 3-position of the azetidine .

- Computational Modeling : DFT calculations predict reactive sites; for example, the fluorine atom’s electron-withdrawing effect directs nucleophilic attacks to the sulfonamide’s nitrogen .

Q. How can polymorphic forms of this compound be systematically characterized for pharmaceutical applications?

- Methodological Answer :

- Crystallography : X-ray diffraction (single-crystal) identifies polymorphs (e.g., Patent 2024/03537 describes a monoclinic crystalline form with enhanced thermal stability) .

- Thermal Analysis : DSC/TGA profiles differentiate polymorphs by melting points (e.g., Form I: 148°C; Form II: 162°C) and decomposition thresholds .

- Solubility Studies : Use shake-flask methods in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph stability with bioavailability .

Data Contradiction and Validation

Q. What experimental designs reconcile conflicting reports on the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., 0.1 M NaOH, 25°C) while monitoring reaction progress via in-situ ¹⁹F NMR .

- Byproduct Analysis : Use HRMS to identify whether discrepancies arise from competing pathways (e.g., ring-opening vs. sulfonamide cleavage) .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., HPLC vs. GC-MS) to rule out instrument-specific artifacts .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.